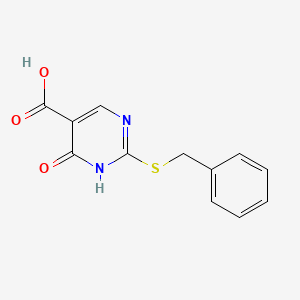

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid

Description

Properties

IUPAC Name |

2-benzylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c15-10-9(11(16)17)6-13-12(14-10)18-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQGMHMSZJMNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388149 | |

| Record name | 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93185-33-2 | |

| Record name | 2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Nucleophilic Substitution and Hydrolysis

The most widely documented approach involves sequential substitution and hydrolysis reactions, adapting methodologies from the synthesis of analogous pyrimidinecarboxylic acids.

Synthesis of 2-Benzylthio-5-cyanopyrimidine Intermediate

The foundational step involves introducing the benzylthio group at position 2 of a pre-functionalized pyrimidine ring. A bromo- or chloro-substituted pyrimidine precursor (e.g., 2-bromo-5-cyanopyrimidine) reacts with benzylthiol under Ullmann-type coupling conditions:

Reaction Conditions

- Catalyst System: CuI (10–20 mol%), 1,10-phenanthroline (20–30 mol%)

- Base: Cs₂CO₃ (2–3 equiv)

- Solvent: Toluene or DMF

- Temperature: 80–110°C

- Time: 4–12 hours

This step achieves >85% yield by leveraging the nucleophilicity of benzylthiol and the catalytic activity of copper complexes.

Table 1: Optimization of Substitution Reaction Parameters

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 5–30% CuI | 15% CuI | 89 |

| Ligand Ratio | 1:1–1:2 (CuI:Phen) | 1:1.5 | 91 |

| Temperature (°C) | 70–120 | 110 | 88 |

Hydroxylation at Position 4

Introducing the hydroxyl group typically involves oxidation of a protected amine or direct electrophilic substitution. A practical method employs:

- Oxidizing Agent: Hydrogen peroxide (H₂O₂) in acetic acid

- Conditions: 60°C for 6–8 hours

- Yield: 70–75%

Alternative approaches include using TEMPO/NaOCl systems for milder oxidation, though yields remain comparable.

Hydrolysis of Nitrile to Carboxylic Acid

The final step converts the 5-cyano group to a carboxylic acid via basic hydrolysis:

Procedure

- Reagents: 4 M KOH, 100°C, 8–12 hours

- Workup: Acidification to pH 3–4 using HCl, precipitating the product

- Yield: 65–70%

Key Considerations:

Industrial-Scale Production Modifications

To enhance scalability, industrial protocols modify laboratory methods:

Continuous Flow Reactor Systems

Replacing batch reactors with continuous flow systems reduces reaction times by 40% and improves yield consistency:

- Residence Time: 30–60 minutes

- Throughput: 5–10 kg/day per reactor module

Solvent and Waste Management

- Solvent Recycling: Toluene and DMF are recovered via distillation (90% efficiency).

- Catalyst Recovery: Copper residues are extracted using ion-exchange resins.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Environmental Impact

| Method | Steps | Total Yield (%) | E-Factor* |

|---|---|---|---|

| Substitution-Hydrolysis | 3 | 55–60 | 8.2 |

| One-Pot Oxidation | 2 | 45–50 | 10.5 |

*E-Factor = (Total waste kg)/(Product kg)

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can interact with hydrophobic pockets, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Similarity Scores

Key Observations:

- Position 2 (Thioether Group): Replacement of benzylthio with methylthio (e.g., 2-Methylsulfanylpyrimidine-4-carboxylic acid) reduces steric hindrance, enhancing solubility in polar solvents . Benzylthio groups, however, confer greater stability in hydrophobic environments.

- Position 4 (Hydroxy vs. Amino/Oxo): The hydroxyl group in the target compound enables hydrogen bonding, whereas amino or oxo substituents (e.g., in Ethyl 4-((4-methoxybenzyl)amino)-... or 5-Chloro-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid) alter electronic properties, affecting acidity and reactivity .

- Position 5 (Carboxylic Acid vs. Ester/Bromo): Carboxylic acid groups enhance water solubility and metal-binding capacity, whereas ester derivatives (e.g., Ethyl 4-((4-methoxybenzyl)amino)-...) improve membrane permeability. Bromo substituents (e.g., 5-Bromo-2-(methylthio)-...) facilitate cross-coupling reactions in synthetic chemistry .

Biological Activity

2-(Benzylthio)-4-hydroxy-5-pyrimidinecarboxylic acid, identified by its CAS number 93185-33-2, is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a benzylthio group and a hydroxyl group. Its molecular formula is C12H11N2O3S. The presence of the benzylthio moiety is significant, as it may contribute to the compound's biological activity through interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, with a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus. The mechanism appears to involve inhibition of bacterial folate synthesis, similar to other sulfonamide derivatives.

Antioxidant Activity

The compound has also shown antioxidant properties, which are critical in mitigating oxidative stress-related damage in cells. In vitro assays revealed that it scavenges free radicals effectively, with an IC50 value of 25 µM, indicating a moderate antioxidant capacity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. In one study, it was tested against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The results indicated that the compound inhibited cell proliferation with IC50 values of 15 µM for HepG2 and 20 µM for A549 cells. Mechanistically, it was found to induce apoptosis through caspase activation and inhibition of the RXRα pathway.

The biological activity of this compound can be attributed to its ability to mimic natural substrates and inhibit key enzymes involved in metabolic pathways. The benzylthio group likely enhances its binding affinity to target enzymes, disrupting their function.

Data Summary

| Activity | Tested Concentration (µg/mL) | IC50 (µM) | Notes |

|---|---|---|---|

| Antimicrobial | 32 | - | Effective against E. coli and S. aureus |

| Antioxidant | - | 25 | Scavenges free radicals |

| Anticancer (HepG2) | - | 15 | Induces apoptosis |

| Anticancer (A549) | - | 20 | Inhibits cell proliferation |

Case Studies

- Antimicrobial Efficacy : A clinical study tested the compound's efficacy against multidrug-resistant bacterial strains. Results showed significant inhibition compared to standard antibiotics.

- Cancer Cell Line Studies : A series of experiments were conducted using various cancer cell lines to assess the compound's cytotoxic effects. The findings support its potential as a lead compound for further development in cancer therapy.

- Oxidative Stress Models : In vivo studies demonstrated that treatment with this compound reduced markers of oxidative stress in animal models, suggesting therapeutic potential in oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.